

"4-Ethoxy-1-methyl-2-nitrobenzene molecular structure and formula"

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Compound of Interest

Compound Name: 4-Ethoxy-1-methyl-2-nitrobenzene

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In-Depth Technical Guide: 4-Ethoxy-1-methyl-2nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of **4-Ethoxy-1-methyl-2-nitrobenzene**. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines information from chemical databases, analogous reaction protocols, and computational predictions to offer a detailed profile. This guide covers the compound's identity, physicochemical properties, a plausible synthetic route, and expected chemical reactivity. Safety and handling precautions based on related nitroaromatic compounds are also included. As of the latest literature review, there is no available information on the biological activity or associated signaling pathways for this compound, suggesting its primary role as a synthetic intermediate.

Compound Identification and Molecular Structure

4-Ethoxy-1-methyl-2-nitrobenzene is a substituted aromatic nitro compound. Its core structure consists of a benzene ring functionalized with an ethoxy group, a methyl group, and a nitro group at positions 4, 1, and 2, respectively.



Molecular Formula: C₉H₁₁NO₃[1]

IUPAC Name: **4-ethoxy-1-methyl-2-nitrobenzene**[1]

CAS Number: 102871-92-1[1]

Canonical SMILES: CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-][1]

Molecular Structure Diagram:

Caption: Molecular structure of **4-Ethoxy-1-methyl-2-nitrobenzene**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **4-Ethoxy-1-methyl-2-nitrobenzene**, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined figures.

Property	Value	Unit
Molecular Weight	181.19	g/mol
Exact Mass	181.0739	g/mol
XLogP3	2.8	
Hydrogen Bond Donor Count	0	_
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	
Topological Polar Surface Area	55.1	Ų
Heavy Atom Count	13	
Complexity	178	_

Synthesis Protocol (Plausible Route)

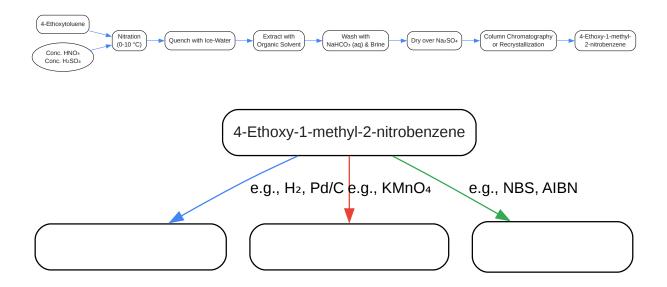


A specific, detailed experimental protocol for the synthesis of **4-Ethoxy-1-methyl-2-nitrobenzene** is not readily available in the published literature. However, a plausible and efficient synthetic route would involve the electrophilic nitration of 4-ethoxytoluene. The ethoxy and methyl groups are ortho-, para-directing activators of the benzene ring for electrophilic aromatic substitution. Given the steric hindrance from the ethoxy group, the nitration is expected to predominantly occur at the position ortho to the methyl group.

Reaction Scheme:

4-Ethoxytoluene + HNO₃/H₂SO₄ → **4-Ethoxy-1-methyl-2-nitrobenzene**

Experimental Workflow Diagram:



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References



- 1. 4-Ethoxy-1-methyl-2-nitrobenzene | C9H11NO3 | CID 350366 PubChem [pubchem.ncbi.nlm.nih.gov]
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